molecular formula C16H26N4O3S2 B4575033 N-ethyl-4-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide

N-ethyl-4-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide

Cat. No.: B4575033
M. Wt: 386.5 g/mol
InChI Key: ZBOFEQIOCANOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide is a useful research compound. Its molecular formula is C16H26N4O3S2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.14463305 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Pharmacological Activity and Drug Development

  • Endothelin Antagonism : Research by Murugesan et al. (1998) identified biphenylsulfonamides as a novel series of endothelin-A selective antagonists, which could be related to the class of compounds similar to N-ethyl-4-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide. These compounds showed potential in inhibiting the pressor effect caused by an ET-1 infusion in rats, indicating possible applications in cardiovascular diseases (Murugesan et al., 1998).
  • Enzyme Inhibition : Lolak et al. (2020) investigated benzenesulfonamides incorporating triazine moieties, similar in structure to N-ethyl-4-[(...)]benzenesulfonamide, for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. These properties suggest potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s (Lolak et al., 2020).

2. Chemical Properties and Applications

  • Prodrug Development : Larsen et al. (1988) explored the development of prodrug forms for the sulfonamide group, which includes compounds similar to this compound. These prodrugs, designed for enhanced solubility and bioavailability, can be useful in creating more effective pharmaceuticals (Larsen et al., 1988).
  • Magnetic Resonance Imaging (MRI) Contrast Agents : Uzal-Varela et al. (2020) described ligands containing benzenesulfonamide groups with potential applications in MRI. The ligands, when complexed with metals like Mn2+, showed pH-dependent relaxivity, suggesting their use in enhancing MRI contrast (Uzal-Varela et al., 2020).

3. Therapeutic Research and Applications

  • Treatment of Respiratory Diseases : Norman (2014) evaluated phosphatidylinositol 3-kinase inhibitors, structurally related to this compound, for the treatment of idiopathic pulmonary fibrosis and cough. This highlights the compound's potential application in respiratory therapy (Norman, 2014).

4. Analytical Chemistry Applications

  • Chiral Separation : Maier et al. (2005) studied the separation of enantiomers of a compound structurally similar to this compound, using capillary electrophoresis. This demonstrates the compound's potential application in analytical chemistry for chiral separation techniques (Maier et al., 2005).

Properties

IUPAC Name

1-[4-(ethylsulfamoyl)phenyl]-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S2/c1-2-18-25(21,22)15-6-4-14(5-7-15)19-16(24)17-8-3-9-20-10-12-23-13-11-20/h4-7,18H,2-3,8-13H2,1H3,(H2,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOFEQIOCANOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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